molecular formula C12H12N2 B8682540 2-(4-Ethylphenylmethyl)malononitrile CAS No. 215817-86-0

2-(4-Ethylphenylmethyl)malononitrile

Cat. No.: B8682540
CAS No.: 215817-86-0
M. Wt: 184.24 g/mol
InChI Key: QLHGQPXPFJMGDR-UHFFFAOYSA-N
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Description

2-(4-Ethylphenylmethyl)malononitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

215817-86-0

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]propanedinitrile

InChI

InChI=1S/C12H12N2/c1-2-10-3-5-11(6-4-10)7-12(8-13)9-14/h3-6,12H,2,7H2,1H3

InChI Key

QLHGQPXPFJMGDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixed solution of 4-ethylbenzyl bromide (10.0 g), malononitrile (6.64 g), potassium carbonate (6.94 g) and tetra-n-butylammonium bromide (648 mg) in toluene (100 ml) was agitated at room temperature for 17 hours. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate twice. The extract was washed successively with water and brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=6:1) to give 2-(4-ethylphenylmethyl)malononitrile (3.28 g) as a colorless solid. (2) A solution of the above 2-(4-ethylphenylmethyl) malononitrile (1.30 g) and hydrazine hydrate (0.86 ml) in ethanol (35 ml) was heated under reflux for 4 hours. Hydrazine hydrate (0.43 ml) was further added thereto and the mixture was further heated under reflux for 4 hours. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was crystallized from ethyl acetate-diethyl ether to give 3,5-diamino-4-(4-ethylphenylmethyl)pyrazole (2.63 g) as pale pink powder. APCI-Mass m/Z 217 (M+H). (3) The above 3,5-diamino-4-(4-ethylphenylmethyl)pyrazole (1.30 g) was added to 50% aqueous phosphoric acid solution (19 ml), and further added thereto was water (10 ml). The mixture was cooled to 0° C., and thereto was added dropwise an aqueous solution (4 ml) of sodium nitrite (912 mg). The mixture was stirred at the same temperature for 30 minutes, and further stirred at room temperature for 4 hours. The reaction mixture was cooled again to 0° C., 10% aqueous sodium hydroxide solution was added thereto to adjust pH of the reaction mixture to 7. The mixture was extracted with ethyl acetate, washed successively with water and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=100:0-90:10) to give the desired 4-(4-ethylphenylmethyl)pyrazole (414 mg) as a pale brown semisolid. APCI-Mass m/Z 187 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
648 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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